Acid Green A

Description

Structure

3D Structure of Parent

Properties

CAS No. |

93942-43-9 |

|---|---|

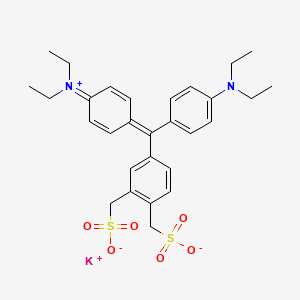

Molecular Formula |

C29H36KN2O6S2 |

Molecular Weight |

611.8 g/mol |

IUPAC Name |

potassium;[4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-2-(sulfonatomethyl)phenyl]methanesulfonate |

InChI |

InChI=1S/C29H36N2O6S2.K/c1-5-30(6-2)27-15-11-22(12-16-27)29(23-13-17-28(18-14-23)31(7-3)8-4)24-9-10-25(20-38(32,33)34)26(19-24)21-39(35,36)37;/h9-19H,5-8,20-21H2,1-4H3,(H-,32,33,34,35,36,37); |

InChI Key |

SVWRTMKKQMCDTO-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3)CS(=O)(=O)[O-])CS(=O)(=O)[O-].[K+] |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3)CS(=O)(=O)O)CS(=O)(=O)[O-].[K] |

Other CAS No. |

93942-43-9 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Within Acid Green Dye Chemistry

Advanced Synthetic Routes for Acid Green A and Related Analogues

The synthesis of Acid Green dyes is not a monolithic process but varies significantly depending on the core chromophoric structure. The primary classes include triarylmethane, anthraquinone (B42736), azo, and nitroso dyes. Traditional methods often rely on multi-step reactions that are being re-evaluated in the context of modern efficiency and environmental standards.

Advanced synthetic strategies often focus on improving yield, reducing waste, and employing catalytic systems. For instance, modern organometallic chemistry has introduced novel catalytic cycles, such as palladium-catalyzed cross-coupling reactions, which offer alternative pathways to form the carbon-carbon bonds central to many dye structures. nih.gov

Mechanistic Studies of Chemical Synthesis Pathways

Understanding the reaction mechanisms is crucial for optimizing synthesis and controlling product quality. The pathways differ based on the dye's chemical class.

Triarylmethane Dyes (e.g., Acid Green 16, Acid Green 50): The classical and most common route to this class of dyes is the condensation of an aromatic aldehyde with two equivalents of an N-alkylaniline or other electron-rich aromatic compound. researchgate.net This reaction, typically acid-catalyzed, forms a colorless intermediate known as a leuco base. sci-hub.stgoogle.com The mechanism involves the electrophilic attack of the protonated aldehyde on the electron-rich aromatic rings. The final colored dye is then produced by the oxidation of this leuco base. sci-hub.st The oxidation step is critical and traditionally employed stoichiometric heavy-metal oxidants like lead dioxide (PbO₂) or manganese dioxide (MnO₂). sci-hub.stmdpi.com The chromophore of these dyes is a resonance-stabilized carbocation, with the positive charge delocalized across the three aryl rings. scielo.org.zamdpi.com More recent mechanistic investigations have explored palladium-catalyzed Suzuki-Miyaura reactions between diarylmethyl esters and aryl boronic acids, which proceed via an oxidative addition, transmetallation, and reductive elimination cycle. nih.gov

Anthraquinone Dyes (e.g., Acid Green 25): The synthesis of these dyes begins with the functionalization of the core anthraquinone structure. A key step is sulfonation, where sulfonic acid groups (–SO₃H) are introduced onto the anthraquinone backbone by reacting it with oleum (B3057394) (fuming sulfuric acid). This reaction enhances water solubility and is followed by nucleophilic substitution reactions, such as amination, where amino groups are introduced to modify the color and properties of the final dye.

Azo and Nitroso Dyes (e.g., Acid Green 1): Some acid dyes are synthesized via azo coupling. This mechanism involves two main steps: the diazotization of a primary aromatic amine with nitrous acid (HNO₂) to form a reactive diazonium salt, followed by the coupling of this salt with an electron-rich coupling component like a phenol (B47542) or naphthol derivative. smolecule.commdpi.com The synthesis of Acid Green 1 (Naphthol Green B) follows a related pathway where 6-Hydroxynaphthalene-2-sulfonic acid undergoes nitrosation and is subsequently converted into an iron complex. chemicalbook.com

Table 1: Synthesis Overview of Selected Acid Green Analogues

| Dye Name | Colour Index | Dye Class | Key Precursors/Intermediates | Primary Reaction Mechanism |

|---|---|---|---|---|

| Acid Green 50 | 44090 | Triarylmethane | Dimethylaminobenzaldehyde, Naphthol derivatives | Condensation followed by Oxidation |

| Acid Green 16 | 44025 | Triarylmethane | Aromatic amines, Diazonium salts | Diazotization and Azo Coupling |

| Acid Green 25 | 61570 | Anthraquinone | Anthraquinone, Oleum, Aromatic amines | Sulfonation and Nucleophilic Substitution |

| Acid Green 1 | 10020 | Nitroso | 6-Hydroxynaphthalene-2-sulfonic acid | Nitrosation and Metal Complexation |

Green Chemistry Principles in Acid Green Dye Synthesis

The twelve principles of green chemistry provide a framework for making chemical processes more sustainable. In dye synthesis, this often involves replacing hazardous reagents, using catalytic processes, and minimizing waste.

The application of green chemistry specifically to Acid Green dye synthesis is an emerging area, with most research focusing on related structures. A significant advancement is the replacement of toxic heavy-metal oxidants used in triarylmethane dye synthesis. mdpi.com For example, in the synthesis of Acid Blue 7, a related triarylmethane dye, hazardous oxidants like dichromate or lead peroxide have been successfully replaced with a heterogeneous catalyst system comprising copper oxide (CuO) and silicotungstic acid. mdpi.com This system uses 30% hydrogen peroxide (H₂O₂) as the oxidant, with water as the only byproduct, representing a much cleaner and safer alternative. mdpi.com This catalytic oxidation is viable for gram-scale synthesis and demonstrates a significant step towards sustainable manufacturing. mdpi.com

Further green approaches include the use of oxidative electrolysis to convert the leuco base to the final dye, which avoids chemical oxidants altogether. sci-hub.st The broader goals are to utilize renewable feedstocks, design safer chemicals that are biodegradable, and implement real-time analysis to prevent pollution. mdpi.com

Functionalization and Modification Strategies for this compound Integration in Advanced Materials

Beyond their role as colorants, Acid Green dyes can be integrated into functional materials. This is achieved either by using the dye molecule as a template during material synthesis or by chemically grafting the dye onto a substrate to impart specific properties.

This compound as a Structure-Guiding Agent or Soft Template in Nanomaterial Synthesis

Acid Green dyes can play a pivotal role as structure-guiding agents or soft templates in the synthesis of nanomaterials. Research has demonstrated that Acid Green (AG) crystals can be used as a water-soluble soft template for the acid-free, in-situ polymerization of aniline (B41778) to create polyaniline hollow nanotubes (PANI-HNTs). rsc.orgnih.govnih.gov In this process, the dye molecules self-assemble into aggregates that guide the polymerization of aniline, which is initiated by an oxidant like ammonium (B1175870) persulfate. rsc.org After the formation of the nanotubes, the dye template can be removed.

The resulting PANI-HNTs exhibit a high surface area and a defined nanostructure that is directly influenced by the dye template. rsc.orgnih.gov These nanotubes have shown significant potential as adsorbents for removing other cationic and anionic dyes from aqueous media. rsc.org The morphology of the nanotubes, including their internal and external diameters, is controlled by the templating process. rsc.orgnih.gov This method is advantageous due to its simplicity, low cost, and large yield without the need for post-treatment steps. researchgate.net

Table 2: Properties of Polyaniline Hollow Nanotubes (PANI-HNTs) Synthesized Using Acid Green (AG) as a Soft Template

| Property | Value | Reference |

|---|---|---|

| External Diameter | 50–60 nm | rsc.orgnih.gov |

| Internal Diameter | 5–10 nm | rsc.orgnih.gov |

| Pore Size | 7.4 nm | nih.gov |

| Maximum Adsorption Capacity (qₘₐₓ) for AG dye | 57.8 mg g⁻¹ | rsc.orgnih.gov |

Chemical Grafting and Surface Functionalization of this compound on Substrates

A significant drawback of using dyes on materials like textiles is leaching. Chemical grafting, which creates a covalent bond between the dye and the substrate, offers a solution for permanent coloration and functionalization. rsc.org Several strategies exist for the covalent immobilization of acid dyes.

One versatile method is photo-induced grafting. This technique involves modifying the dye molecule to include a photoreactive moiety, such as a methacrylate (B99206) group. frontiersin.org The modified dye is then applied to a substrate, and upon exposure to UV radiation, free radicals are generated that initiate a polymerization reaction, forming a covalent link between the dye and the surface. frontiersin.org This process modifies only the outermost layer of the substrate, preserving its bulk properties. frontiersin.org

Another approach involves plasma surface modification. In this method, a substrate is treated with a gas plasma to generate radical species on its surface. google.com A functionalized dye, designed to be sensitive to radicals, is then applied and forms a covalent bond with the activated surface. google.com

A more integrated strategy involves modifying the polymer itself during synthesis. For example, a monomer containing an aromatic amine capable of undergoing a subsequent diazotization and azo coupling reaction can be incorporated into a polyester (B1180765) chain. rsc.org The final polymer can then be reacted in situ to create a covalently bound chromophore, a method that ensures complete dye attachment and eliminates colored effluent. rsc.org These functionalization techniques transform acid dyes from simple colorants into integral components of advanced, functional materials.

Spectroscopic and Structural Elucidation of Acid Green a and Its Complexes

Advanced Spectroscopic Characterization Techniques

A variety of spectroscopic and microscopic methods are employed to characterize Acid Green A, each offering unique insights into its properties.

UV-Visible Absorption Spectroscopy for Molecular Interactions and Transformation Monitoring

UV-Visible absorption spectroscopy is a fundamental technique for studying the electronic transitions within the this compound molecule. The absorption of light in the ultraviolet and visible regions provides information about the chromophores, the parts of the molecule responsible for its color. chemguide.co.uk Changes in the absorption spectrum, such as shifts in the maximum absorption wavelength (λmax), can indicate molecular interactions, transformations, or degradation of the dye. chemguide.co.uk For instance, the degradation of a similar dye, Acid Green 25, was monitored by observing the changes in its UV-visible absorption spectra under UV light. researchgate.net The absorption spectrum of a dye is also influenced by factors like pH and solvent polarity, which can alter the electronic structure and thus the color of the molecule. chemguide.co.ukslideshare.net

A key application of UV-Visible spectroscopy is in monitoring the adsorption of this compound onto various materials. By measuring the concentration of the dye in a solution before and after contact with an adsorbent, the amount of dye removed from the solution can be quantified. This is crucial for evaluating the efficiency of materials used in dye removal processes. For example, the adsorption of Acid Green (AG) onto polyaniline hollow nanotubes (PANI-HNTs) was studied, and the maximum monolayer capacity was determined using data from UV-visible spectroscopy. rsc.org

Table 1: UV-Visible Absorption Data for Acid Green Dyes

| Dye | λmax (nm) | Application | Reference |

| Acid Green 27 | 202 | General Characterization | aatbio.com |

| Acid Green 25 | Not specified | Photodegradation Monitoring | researchgate.net |

| Acid Green (AG) | Not specified | Adsorption Studies | rsc.org |

| Acid Green in alkaline solution | 553 | pH-dependent color change | chemguide.co.uk |

Note: The λmax can vary depending on the solvent and pH of the solution.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bond Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by analyzing the vibrations of its chemical bonds. upi.edumdpi.com Each functional group absorbs infrared radiation at a characteristic frequency, providing a "fingerprint" of the molecule. mdpi.com In the context of this compound, FTIR is used to confirm its chemical structure and to study its interactions with other materials.

When this compound interacts with an adsorbent, changes in the FTIR spectrum can reveal the nature of the chemical bonds involved in the adsorption process. For example, shifts in the positions of characteristic peaks can indicate the formation of new bonds or changes in the bond strength of existing functional groups. researchgate.net In a study involving the use of Acid Green crystals as a template for synthesizing polyaniline hollow nanotubes, FTIR was used to characterize the resulting material and confirm the removal of the dye template. rsc.org The technique can distinguish between different types of interactions, such as hydrogen bonding and electrostatic interactions, which are crucial in understanding adsorption mechanisms. researchgate.net

Table 2: General FTIR Peak Assignments for Organic Dyes

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group |

| 3500-3200 | O-H stretch, N-H stretch | Alcohols, phenols, amines, amides |

| 3100-3000 | C-H stretch | Aromatics, alkenes |

| 2960-2850 | C-H stretch | Alkanes |

| 1760-1665 | C=O stretch | Carbonyls (ketones, aldehydes, acids, esters) |

| 1650-1550 | C=C stretch | Aromatics, alkenes |

| 1300-1000 | C-O stretch | Alcohols, ethers, esters |

| 1250-1020 | C-N stretch | Amines |

| 800-600 | C-H bend | Aromatics |

This table provides a general guide. Specific peak positions for this compound may vary.

X-ray Diffraction (XRD) for Structural Confirmation in Solid Phases or Composites

X-ray Diffraction (XRD) is an essential technique for determining the crystal structure of solid materials. wikipedia.org It works by directing X-rays at a crystalline sample and measuring the angles and intensities of the diffracted beams. This diffraction pattern is unique to the crystal structure of the material, allowing for its identification and characterization. creative-biostructure.com

Transmission Electron Microscopy (TEM) for Morphological and Nanostructural Analysis

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that provides detailed information about the morphology and nanostructure of materials. wikipedia.org Instead of light, TEM uses a beam of electrons transmitted through an ultrathin specimen to form an image. wikipedia.org This allows for much higher magnification and resolution than light microscopy, enabling the visualization of nanoscale features. wikipedia.org

In research involving this compound, TEM is used to examine the morphology of materials that have interacted with the dye. For example, in the aforementioned study on polyaniline hollow nanotubes synthesized using an Acid Green template, TEM images revealed the hollow, tubular structure of the polyaniline with diameters in the range of 30–70 nm. rsc.org This direct visualization is crucial for confirming the successful synthesis of the desired nanostructure and for understanding how the dye template influences the final morphology. researchgate.netacs.orgacs.org

Investigation of Intermolecular Interactions via Spectroscopic Probes

The interaction of this compound with other molecules and surfaces is a key area of investigation, with significant implications for its application and environmental fate. Spectroscopic techniques are invaluable for probing these intermolecular forces. nih.govmdpi.comacs.org

Spectroscopic Analysis of Adsorption Phenomena on Solid Surfaces

The adsorption of dyes like this compound onto solid surfaces is a critical process in water treatment and other industrial applications. acs.orguzh.ch Spectroscopic methods are central to understanding the mechanisms of this adsorption. mdpi.comuzh.ch

UV-Visible spectroscopy is used to quantify the amount of dye adsorbed, while FTIR spectroscopy provides insights into the specific functional groups involved in the interaction. rsc.orgresearchgate.net By comparing the FTIR spectra of the adsorbent, the dye, and the adsorbent-dye complex, researchers can identify which chemical groups on the adsorbent surface are interacting with the dye molecule. researchgate.net For example, a shift in the stretching frequency of a hydroxyl (-OH) or amine (-NH2) group on an adsorbent after dye adsorption suggests the involvement of these groups in hydrogen bonding with the dye molecule. researchgate.net

In a study on the adsorption of Acid Green onto polyaniline hollow nanotubes, the effect of pH on the adsorption capacity was investigated. rsc.org The optimal pH for the adsorption of Acid Green was found to be 3.0. rsc.org This pH dependence, which can be monitored spectroscopically, provides clues about the electrostatic interactions at play. At low pH, the surface of the adsorbent may be positively charged, leading to a stronger attraction for the anionic Acid Green dye.

Advanced Analytical Methodologies for Acid Green a Quantification and Detection

Development of Novel Spectrophotometric and Chromatographic Techniques

Recent advancements have focused on creating more efficient and direct methods for dye quantification. Spectrophotometry and chromatography remain the cornerstone techniques, with significant developments in their application to solid samples and in the detailed analysis of compound stability and degradation.

Traditional spectrophotometry requires dissolving a sample in a solvent, a step that can be time-consuming and may introduce errors. Diffuse Reflectance Spectrophotometry (DRS) offers a powerful alternative for the direct analysis of solid samples, eliminating the need for sample dissolution. A novel technique has been developed for the direct quantification of Acid Green 16 (a synonym for Acid Green A) adsorbed onto a solid polymer matrix. waters.comcurtin.edu.au

This method utilizes a molecularly imprinted polymer (MIP) specifically designed to selectively bind this compound. waters.comaidic.it The dye is adsorbed onto the MIP from a solution, after which the polymer is dried and analyzed directly using DRS. waters.comjchps.com The intensity of the reflected light is measured and correlated to the concentration of the dye adsorbed on the polymer surface. waters.com This approach is advantageous as it measures the analyte directly on the solid material rather than indirectly measuring what remains in the solution. waters.comaidic.it The method has been successfully applied to the analysis of river water and textile industry effluents, demonstrating its versatility. waters.comjchps.com Key performance indicators for this DRS-based method are detailed in Table 1.

Table 1: Performance Characteristics of Direct this compound Quantification by DRS on a Molecularly Imprinted Polymer This table is interactive. Users can sort and filter the data as needed.

| Parameter | Finding | Reference |

|---|---|---|

| Analytical Technique | Diffuse Reflectance Spectrophotometry (DRS) with Molecularly Imprinted Polymer (MIP) | waters.com |

| Linear Range | 1.0 µmol L⁻¹ to 10.0 µmol L⁻¹ | waters.comjchps.com |

| Limit of Detection (LOD) | 0.3 µmol L⁻¹ | waters.comjchps.com |

| Limit of Quantification (LOQ) | 1.0 µmol L⁻¹ | waters.comjchps.com |

| Repeatability (RSD) | < 4% | waters.comjchps.com |

| Reproducibility (RSD) | < 4% | waters.comjchps.com |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components within a mixture. openaccessjournals.com For dyes like this compound, HPLC methods are crucial for quality control and for studying the compound's stability under various environmental conditions. bibliotekanauki.pl A stability-indicating HPLC method is one that can accurately quantify the primary compound while also separating it from any impurities or degradation products that may form under stress conditions such as exposure to acid, base, oxidation, heat, or light. jchps.combibliotekanauki.pl

While specific forced degradation studies for this compound are not extensively detailed in the cited literature, the methodology is well-established for other dyes and chemical compounds. tandfonline.commoca.net.uarsc.org The development of such a method for this compound would involve subjecting the dye to forced degradation and then developing an HPLC protocol that achieves baseline separation of the parent dye from all resulting degradation products. bibliotekanauki.pl An Ultra-Performance Liquid Chromatography (UPLC) method has been developed for the simultaneous determination of 14 synthetic dyes, including a compound referred to as "acid green," demonstrating the technique's applicability. This method utilized a C18 column and a gradient elution of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) solution, achieving a limit of quantification of 0.25 mg kg⁻¹.

For triphenylmethane (B1682552) dyes like this compound, method development often involves screening different column types and mobile phase pH levels to optimize the separation. mdpi.com The identification of unknown degradation products is typically achieved by coupling the HPLC system with a mass spectrometer (LC-MS), which provides structural information on the separated components. rsc.orgjchr.org Table 2 outlines the typical parameters and findings from a stability-indicating HPLC method designed for dye analysis.

Table 2: Representative Parameters for a Stability-Indicating HPLC Method for Dye Analysis and Degradation Studies This table is interactive. Users can sort and filter the data as needed.

| Parameter | Typical Specification / Finding | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | tandfonline.com |

| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., phosphate, acetate) and an organic solvent (e.g., acetonitrile, methanol) | moca.net.ua |

| Flow Rate | 0.5 - 1.5 mL/min | jchps.cominnovareacademics.in |

| Detection | UV-Vis or Photodiode Array (PDA) Detector | |

| Forced Degradation Conditions | ||

| Acid Hydrolysis | e.g., 0.1 M HCl at 80 °C | jchps.commoca.net.ua |

| Base Hydrolysis | e.g., 0.1 M NaOH at 80 °C | jchps.comresearchgate.net |

| Oxidation | e.g., 3-30% H₂O₂ at 80 °C | jchps.commoca.net.ua |

| Thermal Degradation | e.g., 80 °C in a dry oven | jchps.comresearchgate.net |

| Photolytic Degradation | Exposure to UV light (e.g., 254 nm) or sunlight | tandfonline.comresearchgate.net |

Direct Quantification via Diffuse Reflectance Spectrophotometry (DRS) on Solid Matrices

Green Analytical Chemistry Principles in this compound Methodologies

Green Analytical Chemistry (GAC) applies the principles of green chemistry to analytical practices, aiming to make them safer and more environmentally sustainable. unl.pt The core objectives are to minimize the consumption of hazardous reagents and energy, reduce waste generation, and enhance operator safety without compromising analytical performance. rsc.org

Automation of analytical procedures further contributes to greenness by improving efficiency and reducing the potential for human error and exposure to hazardous substances. moca.net.ua Automated systems can handle sample preparation, injection, and analysis with high precision and throughput, minimizing direct contact between the operator and chemicals. The integration of automated and miniaturized systems is a primary goal of GAC, leading to analytical procedures that are faster, cheaper, and safer.

A fundamental principle of GAC is the elimination or significant reduction of toxic and hazardous substances. researchgate.net In chromatographic techniques like HPLC, this often involves replacing traditional organic solvents such as acetonitrile and methanol (B129727) with greener alternatives. jchr.org Ethanol, which can be produced from renewable resources, and water are increasingly used as mobile phase components in green HPLC methods. rsc.org The use of biodegradable reagents and solvents derived from bio-based sources is also encouraged. researchgate.net

Environmental Chemistry and Transformation Pathways of Acid Green a

Mechanistic Studies of Acid Green A Degradation Processes

The remediation of water contaminated with synthetic dyes like this compound is a significant environmental challenge. The complex aromatic structure of this dye makes it resistant to conventional wastewater treatment methods. Consequently, researchers have focused on advanced oxidation processes (AOPs) to degrade this pollutant into less harmful substances. These methods rely on the generation of highly reactive species, such as hydroxyl radicals, to break down the dye molecule.

Photocatalytic Degradation Mechanisms and Kinetics

Photocatalytic degradation is an AOP that utilizes a semiconductor catalyst and a light source to generate reactive oxygen species. This process has been shown to be effective for the degradation of various dyes, including compounds structurally similar to this compound. The degradation process generally follows pseudo-first-order kinetics. researchgate.netnih.gov

Influence of Operational Parameters on Degradation Rates (e.g., pH, Catalyst Concentration, Light Intensity)

The efficiency of photocatalytic degradation is influenced by several key operational parameters:

pH: The pH of the solution is a critical factor. d-nb.info For many anionic dyes, acidic conditions are favorable for degradation. d-nb.info At lower pH, the surface of common photocatalysts like titanium dioxide (TiO2) becomes positively charged, which promotes the adsorption of negatively charged dye molecules, thereby increasing the degradation rate. d-nb.info Conversely, at high pH, the catalyst surface is negatively charged, leading to repulsion of the dye and decreased efficiency. d-nb.infoiwaponline.com For some systems, there is an optimal pH at which the degradation rate is maximized; for instance, the degradation of Acid Red 26 was found to be highest at a pH of 9.0. iwaponline.com

Catalyst Concentration: The amount of photocatalyst is another crucial parameter. Initially, increasing the catalyst dosage generally increases the degradation rate because more active sites are available for the reaction. scribd.com However, beyond an optimal concentration, the rate may level off or even decrease. scribd.com This can be attributed to increased turbidity of the solution, which scatters the light and reduces its penetration, as well as the potential for catalyst particle agglomeration. scribd.com

Light Intensity: Light intensity directly affects the rate of photocatalyst activation and, consequently, the generation of electron-hole pairs. Higher light intensity generally leads to a faster degradation rate. However, the relationship may not be linear, and at very high intensities, other factors might become rate-limiting.

Initial Dye Concentration: The initial concentration of the dye also plays a significant role. Generally, the degradation efficiency decreases as the initial dye concentration increases. frontiersin.org This is because at higher concentrations, more dye molecules are adsorbed on the catalyst surface, which can block the light from reaching the active sites. frontiersin.org Additionally, the increased concentration of dye molecules can lead to the formation of intermediates that compete with the original dye for the reactive species. frontiersin.org

Interactive Table: Influence of Operational Parameters on Dye Degradation

| Parameter | Effect on Degradation Rate | Optimal Condition (Example) | Rationale |

| pH | Increases or decreases depending on dye and catalyst properties. | Acidic pH for anionic dyes on TiO2. d-nb.info | Affects catalyst surface charge and dye adsorption. d-nb.infoiwaponline.com |

| Catalyst Concentration | Increases up to an optimum, then may decrease. | Varies with the specific system. | Balances active site availability and light penetration. scribd.com |

| Light Intensity | Generally increases the rate. | Higher intensity is often better. | More photons available to activate the catalyst. |

| Initial Dye Concentration | Decreases as concentration increases. | Lower concentrations are more efficiently degraded. frontiersin.org | Reduced light penetration and competition for reactive species. frontiersin.org |

Identification of Degradation Intermediates and Proposed Reaction Pathways

Techniques such as liquid chromatography-mass spectrometry (LC-MS) are instrumental in identifying these transient species. researchgate.netmdpi.com For similar dyes, studies have proposed degradation pathways that often involve the following steps:

Hydroxylation: The process is often initiated by the attack of hydroxyl radicals on the aromatic rings of the dye molecule, leading to the formation of hydroxylated derivatives. researchgate.net

Cleavage of Chromophore: The chromophoric group responsible for the color of the dye is broken down. This leads to the decolorization of the solution. For azo dyes, this involves the cleavage of the azo bond (-N=N-).

Opening of Aromatic Rings: The aromatic rings are subsequently opened, forming smaller aliphatic acids and aldehydes.

Mineralization: These simpler organic molecules are further oxidized to carbon dioxide, water, and inorganic ions like sulfate (B86663) and nitrate. researchgate.net

The specific intermediates formed during the degradation of this compound would need to be experimentally determined, but the general pathway is expected to follow this sequence of oxidation and fragmentation.

Advanced Oxidation Processes (AOPs) for this compound Remediation

Beyond photocatalysis, other AOPs have been investigated for the removal of persistent organic pollutants. These processes are all characterized by the in-situ generation of highly reactive radicals. ijcce.ac.irmrforum.com

Photo-Fenton Process Optimization and Efficiency

The photo-Fenton process is a powerful AOP that combines Fenton's reagent (Fe²⁺/H₂O₂) with UV light. nih.gov The UV irradiation enhances the production of hydroxyl radicals and regenerates the ferrous iron (Fe²⁺) catalyst from ferric iron (Fe³⁺), which significantly increases the process efficiency. tandfonline.com

The optimization of the photo-Fenton process involves adjusting parameters such as pH, and the concentrations of H₂O₂ and Fe²⁺. nih.gov An acidic pH, typically around 3, is generally optimal for the Fenton reaction. brieflands.com Studies on similar dyes have demonstrated high removal efficiencies for both color and chemical oxygen demand (COD). For instance, the photo-Fenton process has been shown to achieve over 98% removal of naphthalene (B1677914) and high removal rates for various dyes. tandfonline.com The efficiency of the photo-Fenton process is often significantly higher than that of the Fenton process alone. tandfonline.com

Interactive Table: Comparison of Fenton and Photo-Fenton Processes for COD Removal

| Process | COD Removal Rate | Key Feature |

| Fenton | 40% (example value) tandfonline.com | Uses Fe²⁺ and H₂O₂. |

| Photo-Fenton | 60% (example value) tandfonline.com | Adds UV light to the Fenton process. nih.gov |

Ozone/Persulfate (O3/S2O8²⁻) Processes

The combination of ozone (O₃) and persulfate (S₂O₈²⁻) is another effective AOP. This process generates both hydroxyl radicals (from ozone decomposition) and sulfate radicals (SO₄•⁻) from the activation of persulfate. researchgate.net Sulfate radicals have a high redox potential and can effectively degrade a wide range of organic pollutants. mdpi.com

The efficiency of the O₃/S₂O₈²⁻ process is influenced by factors such as pH, initial dye concentration, and the dosage of ozone and persulfate. matec-conferences.org Studies on similar dyes have shown that this combined process can be more effective than ozonation alone. matec-conferences.org The presence of persulfate enhances the degradation and decolorization of the dye solution. matec-conferences.org For example, in the treatment of landfill leachate, the O₃/S₂O₈²⁻ process significantly improved the biodegradability and removal of COD compared to ozonation alone. researchgate.net A study on the degradation of Acid Green 3 using a UV/S₂O₈²⁻ process achieved 95% removal under optimal conditions of pH 3, 50 mg/L dye concentration, and 50 mg/L persulfate concentration over 60 minutes. brieflands.com

Advanced Chemical Degradation Techniques (e.g., Electrochemical, Sonochemical)

Advanced Oxidation Processes (AOPs) represent a class of powerful water treatment technologies capable of degrading recalcitrant organic pollutants like this compound into simpler, less harmful substances. These methods are primarily characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are non-selective oxidizing agents.

Electrochemical Degradation:

Electrochemical degradation involves the oxidation of organic compounds at the surface of an anode. For anthraquinone (B42736) dyes like Acid Green 25, the process can be highly effective. Studies have shown that using a titanium electrode coated with a mixture of TiO2/RuO2 can lead to significant degradation. The oxidation of Acid Green 25 at such electrodes is an irreversible process that occurs in at least one step before the evolution of oxygen. electrochemsci.org The efficiency of this process is influenced by the electrode material, with a Ti/TiO2(70%)/RuO2(30%) electrode demonstrating a higher current for the first oxidation step compared to platinum or a Ti/TiO2(97%)/RuO2(3%) electrode. electrochemsci.orgresearchgate.net

The degradation mechanism often involves the attack of hydroxyl radicals on the dye molecule, leading to the cleavage of the conjugated structure and processes like N-demethylation. acs.org The effectiveness of the electrochemical treatment of an Acid Green V dye solution using Ti/RuO2IrO2TiO2 electrodes has been demonstrated to achieve 80% to 100% color and COD reduction. The current density is a critical parameter, as it directly influences the rate of hydroxyl radical generation. d-nb.info

A comparative study on the degradation of C. I. Acid Green 25 highlighted that the highest conversion efficiency (up to 90% based on Total Organic Carbon and 96% based on Chemical Oxygen Demand) was achieved using a photocatalytic method with a Pt/P25 catalyst. electrochemsci.orgresearchgate.net

Sonochemical Degradation:

Sonochemical degradation utilizes the energy of ultrasonic waves to induce acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the pyrolysis of volatile compounds and the homolytic cleavage of water molecules to produce hydroxyl radicals. nii.ac.jpresearchgate.net

The sonochemical degradation of Acid Green dyes has been shown to be a viable treatment method. For instance, the degradation of Acid Green 3 using sonication alone resulted in a 51% reduction under optimized conditions (20 ppm initial concentration, 120 W power, pH 5.8, and 30°C). deswater.com The efficiency of the process can be significantly enhanced by combining ultrasound with other AOPs. A hybrid approach of ultrasound and ozonation (US/O3) led to 87.9% degradation of Acid Green 3 in 90 minutes. deswater.com

The degradation kinetics of dyes under sonolysis often follow a pseudo-first-order model. nii.ac.jp The presence of other chemicals can influence the degradation rate. For example, the sonolytic degradation of azo dyes can be mineralized to non-toxic end products, a process that can be accelerated by the presence of various additives. researchgate.net The power of the ultrasound is a key parameter, with higher power generally leading to faster degradation rates. mdpi.com

Adsorption and Removal Mechanisms of this compound from Aqueous Systems

Adsorption is a widely used and effective method for the removal of dyes from aqueous solutions due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials.

Adsorption Isotherms and Kinetic Modeling

To understand and optimize the adsorption process, equilibrium and kinetic models are employed to describe the interaction between the adsorbate (this compound) and the adsorbent.

Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed on the solid phase at a constant temperature.

The Langmuir isotherm model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. analis.com.my It is often used to describe chemisorption. analis.com.my The linearized form of the Langmuir equation is:

where:

Cₑ is the equilibrium concentration of the adsorbate (mg/L)

qₑ is the amount of adsorbate adsorbed per unit mass of adsorbent at equilibrium (mg/g)

Qₘ is the maximum monolayer adsorption capacity (mg/g)

Kₗ is the Langmuir constant related to the energy of adsorption (L/mg)

The Freundlich isotherm is an empirical model that describes multilayer adsorption on a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities. acs.org The linearized Freundlich equation is:

where:

K₣ is the Freundlich constant related to the adsorption capacity ((mg/g)(L/mg)¹/ⁿ)

1/n is the Freundlich intensity parameter, which indicates the favorability of adsorption.

Studies on the adsorption of various Acid Green dyes have shown that both models can be applicable depending on the adsorbent. For instance, the adsorption of Acid Green 25 on spent brewery grains was found to fit the Langmuir model well, indicating monolayer sorption. ccsenet.org In another study on the adsorption of Acid Green 20 on biomass ash, the data was modeled with both Freundlich and Langmuir isotherms. The adsorption of Acid Green 25 on chitosan (B1678972) was best described by the Langmuir isotherm, with a maximum adsorption capacity of 645.1 mg/g. acs.org

Table 1: Langmuir and Freundlich Isotherm Parameters for Acid Green Adsorption

Adsorption kinetics describe the rate of adsorbate uptake on the adsorbent and provide insights into the adsorption mechanism.

The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of unoccupied sites. nih.gov The linear form is:

where:

qₜ is the amount of adsorbate adsorbed at time t (mg/g)

k₁ is the rate constant of the pseudo-first-order adsorption (min⁻¹)

The pseudo-second-order model assumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. nih.govresearchgate.net The linear form is:

where:

k₂ is the rate constant of the pseudo-second-order adsorption (g/mg·min)

Research has shown that the adsorption of Acid Green dyes often follows the pseudo-second-order kinetic model. For example, the biosorption of Acid Green 25 onto spent brewery grains followed the pseudo-second-order rate expression. ccsenet.org This suggests that chemisorption is the rate-controlling step. researchgate.net

Table 2: Kinetic Model Parameters for Acid Green Adsorption

Langmuir and Freundlich Adsorption Models

Development and Performance Evaluation of Novel Adsorbent Materials

The development of low-cost, efficient, and reusable adsorbents is a key area of research for dye removal.

Geopolymers are inorganic, alumino-silicate polymers that have emerged as promising adsorbents due to their porous structure, low cost, and high adsorption efficiency. encyclopedia.pubmdpi.com The incorporation of magnetic particles, such as magnetite (Fe₃O₄), into the geopolymer matrix creates magnetic adsorbents that can be easily separated from the treated effluent using a magnetic field.

Magnetic geopolymers have been successfully used for the removal of Acid Green dyes. encyclopedia.pubmdpi.com A study on the adsorption of Acid Green (AG) and Procion Red (PR) on a magnetic geopolymer showed that the AG dye was more strongly adsorbed than the PR dye. researchgate.netresearchgate.net The adsorption capacity was not significantly affected by temperature. researchgate.netresearchgate.net The adsorption performance for the removal of AG dye was associated with its smaller molecular size, and the calculated adsorption energies indicated that physical interactions were the primary mechanism. researchgate.netresearchgate.net

Another study reported on a magnetic geopolymer/Fe₃O₄ composite for the removal of Acid Green 16, which demonstrated remarkable sorption capacity. acs.orgnih.gov The adsorption was found to be dependent on the electrostatic interaction between the negatively charged sulfonate group of the dye and the positively charged geopolymer surface in acidic conditions. lut.fi

The performance of these magnetic geopolymer adsorbents is often evaluated based on their adsorption capacity at saturation. Theoretical calculations using models like the bilayer adsorption model have confirmed that the active sites of magnetic geopolymers are favorable for binding to smaller dye molecules, thereby enhancing the adsorption capacity. encyclopedia.pubmdpi.com

Table 3: Performance of Magnetic Geopolymer-Based Adsorbents for Acid Green Removal

Carbon Aerogel and Polyaniline/Carbon Aerogel Nanocomposites

Carbon aerogels (CA) and polyaniline/carbon aerogel (PANI/CA) nanocomposites have been investigated for the remediation of Acid Green 25 (AG25), an anionic dye. tandfonline.comresearchgate.net These materials are synthesized and their effectiveness in dye adsorption is studied under various parameters such as pH, initial dye concentration, time, adsorbent loading, and temperature. tandfonline.comresearchgate.net

The characterization of CA and PANI/CA is performed using techniques like Fourier-transform infrared spectroscopy, field emission scanning electron microscopy, BET (Brunauer-Emmett-Teller) analysis, and X-ray diffraction. tandfonline.com Research indicates that CA is a highly efficient adsorbent for AG25 removal. tandfonline.com

Key Research Findings:

High Removal Efficiency of Carbon Aerogel: At a neutral pH of 7, carbon aerogel demonstrated over 99% removal of AG25 across a concentration range of 50–300 mg/L at all tested temperatures. tandfonline.comresearchgate.net The initial rate of adsorption is remarkably fast, with over 98% of the dye removed within the first minute. tandfonline.comresearchgate.net

Adsorption Capacity: Carbon aerogel exhibits a significantly high adsorption capacity for AG25, recorded at 518 mg/g. tandfonline.comresearchgate.net In contrast, the maximum adsorption capacity for PANI/CA nanocomposite is lower. tandfonline.com

Performance of Polyaniline/Carbon Aerogel Nanocomposites: The removal efficiency of PANI/CA for a 50 mg/L solution of AG25 ranged from 95.98% to 99.28% over a 60-minute period. tandfonline.comresearchgate.net While effective, carbon aerogel alone generally shows superior adsorption of AG25 compared to the PANI/CA nanocomposite. tandfonline.comresearchgate.net

Adsorption Isotherms and Kinetics: The adsorption of AG25 onto carbon aerogel is well-described by both the Langmuir and Freundlich isotherm models. tandfonline.comresearchgate.net For the PANI/CA nanocomposite, the Langmuir model provides the best fit, suggesting monolayer adsorption. tandfonline.comresearchgate.net The kinetics for both adsorbents are well-defined by the pseudo-second-order model. tandfonline.comresearchgate.net

Table 1: Comparison of Adsorbent Performance for Acid Green 25 Removal

| Adsorbent | Maximum Adsorption Capacity (q_m) | Removal Efficiency | Kinetic Model | Isotherm Model |

| Carbon Aerogel (CA) | 518 mg/g tandfonline.comresearchgate.net | >99% (for 50-300 mg/L) tandfonline.comresearchgate.net | Pseudo-second-order tandfonline.comresearchgate.net | Langmuir and Freundlich tandfonline.comresearchgate.net |

| Polyaniline/Carbon Aerogel (PANI/CA) | 38.8 mg/g tandfonline.com | 95.98% - 99.28% (for 50 mg/L) tandfonline.comresearchgate.net | Pseudo-second-order tandfonline.comresearchgate.net | Langmuir tandfonline.comresearchgate.net |

Zinc Sulfide (B99878) Nanoparticles

Zinc sulfide (ZnS) nanoparticles, particularly when synthesized using green methods or incorporated into nanocomposites, have shown potential as effective photocatalysts for the degradation of various dyes under light irradiation. acs.orgresearchgate.netanalis.com.my These materials offer an environmentally friendly approach to breaking down organic pollutants in wastewater.

For instance, a zinc sulfide/chitosan (ZS/CS) nanocomposite demonstrated significant photocatalytic activity against textile dyes like Crystal Violet and Acid Red-I under UV-visible light. acs.org The degradation process was found to follow pseudo-first-order reaction kinetics. acs.org Similarly, ZnS nanoparticles synthesized using Artemisia Herba Alba plant extract showed a remarkable degradation rate for methylene (B1212753) blue under sunlight. researchgate.net

Research on octadecylamine-capped ZnS quantum dots revealed that their photocatalytic efficiency is influenced by the synthesis reaction time, with the highest degradation of brilliant green (94%) achieved by the sample with the lowest photoluminescence intensity. mdpi.com The optimal pH for the degradation of brilliant green using these quantum dots was found to be 8. mdpi.com

Table 2: Photocatalytic Degradation Efficiency of Zinc Sulfide-Based Nanomaterials

| Nanomaterial | Target Dye | Degradation Efficiency | Light Source |

| Zinc Sulfide/Chitosan (ZS/CS) | Crystal Violet | 93.44% acs.org | UV-visible |

| Zinc Sulfide/Chitosan (ZS/CS) | Acid Red-I | 90.67% acs.org | UV-visible |

| ZnS NPs (from Artemisia Herba Alba) | Methylene Blue | 94.09% in 180 min researchgate.net | Sunlight |

| Octadecylamine-capped ZnS Quantum Dots | Brilliant Green | 94% mdpi.com | Not specified |

Molecularly Imprinted Polymers (MIPs) for Selective Adsorption

Molecularly imprinted polymers (MIPs) are synthetic polymers engineered with specific recognition sites that are complementary in shape, size, and functional groups to a target molecule. researchgate.netmdpi.commdpi.com This "molecular memory" allows MIPs to selectively adsorb a specific analyte from a complex mixture, making them highly effective for environmental remediation. researchgate.net

In the context of dye removal, MIPs have been successfully synthesized for the selective adsorption of textile dyes like Acid Green 16 (AG16). researchgate.netnih.gov The synthesis typically involves using the target dye as a template molecule, a functional monomer, a cross-linker, and an initiator. researchgate.netnih.gov

Key Research Findings:

High Selectivity and Rebinding: A study on MIPs for AG16 demonstrated excellent rebinding of 83% and a high imprinting factor of 6.91, indicating great selectivity compared to other textile dyes. researchgate.netnih.gov

Extraction Efficiency: The MIP showed high efficiency in extracting AG16 from water samples, with a recovery rate close to 100%, outperforming commercial Solid Phase Extraction (SPE) cartridges. researchgate.netnih.gov

Synthesis Components: The successful synthesis of an AG16-selective MIP utilized 1-vinylimidazole (B27976) as the functional monomer, ethylene-glycol-dimethacrylate as the cross-linker, and 2,2′-azobis(2-methylpropionitrile) as the initiator. researchgate.netnih.gov

The high selectivity and efficiency of MIPs make them a promising tool for the targeted removal of specific dyes from industrial effluents and contaminated water sources. researchgate.netnih.gov

Surface Interactions and Mechanistic Insights into Adsorption Processes

Understanding the interactions between dye molecules and the surface of an adsorbent is crucial for optimizing removal processes. The adsorption of dyes onto various materials is influenced by a combination of physical and chemical interactions. iwaponline.com

The initial and most critical step in the photodegradation of dyes is their adsorption onto the photocatalyst's surface. mdpi.com Several factors influence this interaction, including the pH of the solution, which can alter the surface charge of the adsorbent and the ionization state of the dye molecule. iwaponline.commdpi.com For instance, the adsorption of cationic dyes is often favored at higher pH values where the adsorbent surface is typically negatively charged. iwaponline.com

The adsorption process can involve various mechanisms:

Electrostatic Interactions: These occur between the charged surface of the adsorbent and the ionic dye molecules. iwaponline.com The surface charge of many adsorbents is pH-dependent, influencing their interaction with anionic or cationic dyes. iwaponline.com

Hydrogen Bonding: This is a significant physical interaction that can occur between functional groups on the adsorbent surface (like hydroxyl groups) and the dye molecules. iwaponline.com

Pore Filling Effect: The porous structure of adsorbents like carbon aerogels allows dye molecules to be trapped within the pores. iwaponline.com

Hydrophobic Interactions: Nonpolar parts of the dye molecule and the adsorbent can interact, leading to adsorption. iwaponline.com

π-π Interactions: These can occur between the aromatic rings of the dye molecule and the surface of carbon-based adsorbents. iwaponline.com

For example, in the adsorption of methylene blue onto durian peel waste, the process was found to be dominated by physical interactions, particularly hydrogen bonding. iwaponline.com Similarly, the adsorption of various antibiotics onto porous carbon aerogel was attributed to a combination of pore filling, hydrogen bonding, hydrophobic effects, electrostatic interactions, and π-π interactions. iwaponline.com

The study of adsorption kinetics and isotherms provides further insight into the mechanism. A good fit with the Langmuir isotherm model suggests monolayer adsorption on a homogeneous surface, while the Freundlich model indicates multilayer adsorption on a heterogeneous surface. tandfonline.comresearchgate.netiwaponline.com The pseudo-second-order kinetic model often suggests that chemisorption is the rate-limiting step. tandfonline.comresearchgate.net

Theoretical and Computational Investigations of Acid Green a

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electron structure of atoms and molecules. acs.orgresearchgate.net These methods allow for the computation of molecular properties to predict stability, reactivity, and the nature of chemical interactions. researchgate.netaspbs.com

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of complex catalysis and adsorption reactions. researchgate.net While specific DFT studies focused solely on the adsorption mechanism of Acid Green A are not extensively detailed in the provided literature, the methodology is well-established through research on analogous systems, such as other organic dyes. For instance, integrated experimental and theoretical studies on the dye Malachite Green demonstrate how DFT can be applied to understand its adsorption onto a γ-Al2O3 surface. iwaponline.com

Such studies typically involve:

Geometry Optimization: Determining the lowest-energy (most stable) three-dimensional structure of the dye molecule and the adsorbent surface. acs.org

Interaction Modeling: Placing the dye molecule at various positions and orientations relative to the adsorbent surface to find the most favorable adsorption configuration.

Electronic Structure Analysis: Calculating the distribution of electron density to identify which parts of the molecule are electron-rich (nucleophilic) and electron-poor (electrophilic), thus predicting the most likely sites of interaction. researchgate.net

In a study on the adsorption of formic acid onto hydro-garnet compounds, DFT calculations were used to evaluate adsorption energies and analyze surface atomistic and electronic structures to clarify the molecular-level adsorption mechanism. acs.org This approach reveals how specific atoms on the adsorbent and adsorbate interact, for example, through the formation of hydrogen bonds or other non-covalent interactions. acs.org For dyes like Acid Green, DFT can help elucidate how the sulfonate groups and aromatic rings interact with active sites on an adsorbent material.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and reaction pathways by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. acs.org A smaller gap suggests the molecule is more easily excited and therefore more reactive. acs.org

FMO analysis is central to understanding adsorption processes, which can be viewed as a Lewis acid-base reaction where the dye molecule donates electrons from its HOMO to the LUMO of the adsorbent surface, or vice versa. libretexts.org

While specific FMO data for this compound is not available in the provided results, a study on the related triphenylmethane (B1682552) dye Malachite Green provides a clear example of how these parameters are calculated and interpreted using DFT. The electronic properties derived from FMO analysis offer insight into the molecule's behavior during interactions.

Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT for Malachite Green Cation (MG+) at B3LYP/6-31G(d,p) Level

| Parameter | Definition | Calculated Value (eV) | Interpretation |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.89 | Represents electron-donating ability. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -3.51 | Represents electron-accepting ability. |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 2.38 | Indicates chemical reactivity; a smaller gap implies higher reactivity. |

| Electronegativity (χ) | -(E(HOMO) + E(LUMO))/2 | 4.70 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO))/2 | 1.19 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | 0.42 | The reciprocal of hardness; indicates a higher propensity for chemical reactions. |

| This table presents data for the Malachite Green cation as an illustrative example of FMO analysis for a triphenylmethane dye, based on findings from a study on its adsorption. iwaponline.com |

This type of analysis, when applied to this compound, would reveal the regions of the molecule most involved in the charge transfer that occurs during adsorption.

Density Functional Theory (DFT) Applications to Adsorption Mechanisms

Molecular Dynamics Simulations and Adsorption Modeling

Molecular dynamics (MD) simulations provide a powerful approach to study the time-dependent behavior of molecular systems, offering insights into the physical motions and interactions that govern processes like adsorption. rsc.orgacs.org MD simulations can model the conformational changes of the dye molecule and its interaction with an adsorbent surface in a solvent environment. rsc.org

Theoretical modeling has been successfully used to characterize the adsorption mechanism of Acid Green (AG) on specific surfaces. In a study involving the adsorption of AG onto a magnetic geopolymer (MG) adsorbent, an analytical double-layer adsorption model based on statistical physics was employed to interpret experimental isotherm data. researchgate.net

This modeling approach provided key insights:

The model could effectively describe the adsorption isotherms at different temperatures. researchgate.net

It allowed for the determination of theoretical parameters, such as the number of dye molecules adsorbed per receptor site (n) and the density of receptor sites (Dm). researchgate.net

The analysis suggested that AG molecules retained a specific adsorption orientation on the geopolymer surface. researchgate.net

The model indicated that the smaller molecular size of AG compared to other dyes, like Procion Red, contributed to its stronger adsorption on the geopolymer. researchgate.net

MD simulations complement such models by providing an atomistic view of the adsorption process, showing how individual dye molecules approach, orient, and bind to the surface over time. acs.orgmdpi.com

A primary output of computational modeling is the calculation of adsorption energy, which quantifies the strength of the interaction between the adsorbate (dye) and the adsorbent. A study on the adsorption of Acid Green (AG) and Procion Red (PR) on a magnetic geopolymer calculated these energies to understand the nature of the adsorption process. researchgate.net

The calculated adsorption energies for the Acid Green-geopolymer system ranged from 18.55 to 29.14 kJ/mol. researchgate.net These values are indicative of physical interactions (physisorption), such as van der Waals forces and hydrogen bonds, rather than the formation of strong chemical bonds (chemisorption). researchgate.net

Table 2: Calculated Adsorption Energies for Acid Green on a Magnetic Geopolymer Surface

| System | Calculated Adsorption Energy Range (kJ/mol) | Implied Interaction Type |

| Acid Green (AG) - Geopolymer | 18.55 - 29.14 | Physical Adsorption |

| Data sourced from a theoretical study on dye adsorption. researchgate.net |

While computational studies provide direct calculation of interaction energies, experimental studies on related compounds determine thermodynamic parameters like Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) from temperature-dependent isotherms. For example, studies on Acid Green 25 and Acid Green 27 have reported these values.

Table 3: Experimental Thermodynamic Parameters for Adsorption of Related Acid Dyes

| Dye | Adsorbent | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Notes |

| Acid Green 25 | Ananas Comosus Activated Carbon | Negative values (spontaneous) | Negative (exothermic) | Positive (increased randomness) | Adsorption capacity increased with temperature from 303K to 323K. scispace.comresearchgate.net |

| Acid Green 27 | Activated Carbon | Negative values (spontaneous) | 79.946 (endothermic) | Positive | Spontaneity increased with temperature from 298K to 318K. researchgate.net |

| This table presents experimentally determined thermodynamic parameters for compounds related to this compound. The nature of the process (exothermic vs. endothermic) can vary depending on the specific dye and adsorbent system. |

These experimental values provide a benchmark for computational models, which aim to reproduce and explain these thermodynamic observations from first principles. nih.gov

Modeling of this compound Interactions with Adsorbent Surfaces

Elucidation of Reaction Mechanisms through Computational Approaches

The elucidation of reaction mechanisms through computational methods involves mapping the potential energy surface of a chemical process to identify transition states and intermediates. scielo.brresearchgate.net For this compound, computational studies have primarily focused on the mechanism of its adsorption onto various surfaces, which is a key process in its lifecycle, from dyeing textiles to its removal from wastewater.

Computational approaches reveal that the adsorption mechanism is not a simple, single event but a complex interplay of factors:

Electronic Interactions: As revealed by DFT and FMO analysis, the inherent electronic structure of the Acid Green molecule dictates its reactivity. The distribution of charge and the energies of frontier orbitals determine the most likely sites for interaction with an adsorbent. iwaponline.com

Physical Binding: Molecular modeling and the calculation of adsorption energies for Acid Green on a geopolymer surface suggest that the mechanism is dominated by physical forces. researchgate.net The energy values are below the threshold typically associated with the formation of covalent bonds, indicating that the dye is held on the surface by weaker interactions. researchgate.net

Steric and Orientational Effects: Modeling has shown that the size and shape of the dye molecule are crucial. The smaller size of Acid Green allows it to be adsorbed more effectively than larger dyes on certain surfaces. researchgate.net Furthermore, simulations can establish the preferred orientation of the adsorbed molecule, which maximizes favorable interactions with the surface. researchgate.net

By combining quantum chemical calculations with molecular dynamics simulations, a comprehensive picture of the adsorption mechanism emerges, from the initial electronic predisposition of the molecule to interact, to the final bound state on the adsorbent surface.

Advanced Applications and Functional Material Development Incorporating Acid Green a

Acid Green A as a Component in Functional Nanomaterial Architectures

The integration of Acid Green dyes into functional nanomaterials is an area of growing interest, focusing on enhancing the properties of the nanomaterials for specific applications. Research has demonstrated that nanomaterials can be functionalized with dyes to create composites with novel characteristics.

Recent studies have explored the use of various nanoparticles for the adsorption or degradation of Acid Green dyes, which is a key step in creating functional architectures. For instance, chitosan-functionalized iron oxide nanoparticles have been effectively used to capture Acid Green 25 in a continuous flow process, demonstrating the interaction between the dye and a nanomaterial surface. nih.govmdpi.com The electrostatic attraction between the anionic dye and the modified nanoparticle surface is crucial for this application. nih.gov Similarly, organosilica nanoparticles with tuned surface charges have been synthesized for the efficient removal of anionic dyes like Acid Green 25, indicating that the nanoparticles are designed to specifically interact with and bind the dye molecules. acs.org

In another application, composite films of polyvinyl alcohol (PVA) and Acid Green 50 have been prepared and characterized. These films exhibit strong linear absorption and nonlinear optical properties, suggesting their potential for use in photonic devices like optical limiters for eye and sensor protection. researchgate.net While much of the research focuses on the removal of these dyes from wastewater, the underlying principles of dye-nanoparticle interaction are fundamental to designing more complex functional systems. The study of how these dyes are adsorbed onto or interact with nanoparticle surfaces, such as TiO2/HZSM-5 composites for the photodegradation of Acid Green 25, provides the foundational knowledge for their future incorporation into more complex nanomaterial architectures. researchgate.netdntb.gov.ua

Integration of this compound in Sensing and Detection Platforms

The distinct electrochemical and optical properties of Acid Green dyes make them suitable candidates for integration into sensing and detection platforms. These platforms are designed to identify and quantify specific substances with high sensitivity and selectivity.

A significant area of research is the development of electrochemical sensors for the detection of dyes like Acid Green 25 in products and wastewater, addressing environmental monitoring needs. researchgate.net Scientists have successfully developed a voltammetric sensor for the selective determination of Acid Green 25, a dye commonly used in temporary hair coloring products. researchgate.net

One such sensor is based on a glassy carbon electrode modified with multi-walled carbon nanotubes. researchgate.net This modification enhances the electrode's sensitivity and selectivity, allowing for the precise detection of the dye. The sensor operates by reducing the anthraquinone (B42736) group present in the Acid Green 25 molecule, a process that generates a measurable electrical signal. researchgate.net Research has optimized conditions for this sensor, including pH and scan rate, to achieve high performance. researchgate.net The findings indicate that carbon-based nanomaterials are particularly effective for fabricating these electrochemical sensors due to their ability to promote high electron-transfer kinetics. researchgate.net The high sensitivity, selectivity, and reproducibility of these sensors make them highly suitable for analyzing real-world samples, such as commercial hair dyes and industrial wastewater.

| Parameter | Value | Reference |

|---|---|---|

| Sensor Type | Modified Carbon Paste Electrode (IL/CoFe12O19/GO/CPE) | dntb.gov.ua |

| Analyte | Acid Green 25 (AG 25) | dntb.gov.ua |

| Linear Concentration Range | 0.08–10 μM | dntb.gov.ua |

| 10–900 μM | ||

| Limit of Detection (LOD) | 0.034 μM | dntb.gov.ua |

| Diffusion Coefficient (D) | 3.10 × 10⁻⁵ cm²/s | dntb.gov.ua |

| Real Sample Recovery | 96% – 107% | dntb.gov.ua |

Research into this compound Interactions within Biomaterials for Research Tool Development

Acid Green dyes have long been used as biological stains, and this fundamental property is being leveraged in the development of research tools for the field of biomaterials. nih.gov Dyes such as Acid Green 3 (also known as Guinea Green B) are used for staining silk, wool, and other biological samples. nih.govchemicalbook.com This staining capability is critical for assessing the interaction of cells with new biomaterials.

In tissue engineering and biomaterial science, a primary goal is to develop scaffolds that support cell growth and tissue regeneration. A crucial step in this process is evaluating the biocompatibility of these materials. Stains are used to determine cell viability, allowing researchers to see how many cells survive and thrive when cultured on a new biomaterial scaffold. For instance, dyes can help visualize cell morphology and distribution on a material's surface, providing insights into cell-material interactions.

While direct research on incorporating this compound into the final structure of biomaterials is limited, its role as an analytical tool is well-established. The principles of its interaction with proteins and cellular components are the basis for its use in these applications. The ability of Acid Green dyes to bind to proteins via electrostatic interactions and hydrogen bonding makes them effective for staining cellular structures and the extracellular matrix, which is essential for evaluating the performance of biomaterials designed to replace or repair tissues.

Role of this compound in Sustainable Materials Science for Environmental Remediation Technologies

In the context of sustainable materials science, research involving Acid Green dyes often focuses on their removal from the environment, which in turn drives the development of new remediation technologies. The presence of dyes like Acid Green 3 in industrial effluents is a significant environmental concern due to their complex molecular structure and low biodegradability. rsc.org

One advanced approach for remediation is the use of Advanced Oxidation Processes (AOPs), such as the UV/S₂O₈²⁻ process, to degrade these dyes in aqueous solutions. rsc.org Research on the removal of Acid Green 3 has shown that this method can be highly effective. The process involves activating persulfate anions (S₂O₈²⁻) with UV light to produce highly reactive sulfate (B86663) radicals (SO₄⁻•), which are powerful oxidizing agents capable of breaking down the complex dye molecules. rsc.org

Studies have investigated the key parameters that influence the efficiency of this degradation process.

| Variable | Effect on Removal Efficiency | Reason | Reference |

|---|---|---|---|

| Initial Dye Concentration | Decreases with increasing concentration | A constant amount of sulfate radicals is less effective on higher dye concentrations; higher concentrations also reduce UV light penetration. | rsc.org |

| S₂O₈²⁻ Concentration | Increases with increasing concentration (up to a point) | More S₂O₈²⁻ generates more sulfate radicals for degradation. | rsc.org |

| pH | Effective over a range of pH values | The process demonstrates high efficiency under various pH conditions. | rsc.org |

| Contact Time | Increases with increasing time | Longer reaction time allows for more complete degradation of the dye molecules. | rsc.org |

The high efficiency of methods like the UV/S₂O₈²⁻ process highlights their potential for treating industrial effluents containing Acid Green 3 and similar compounds, contributing to the development of sustainable environmental remediation technologies. rsc.org Furthermore, the development of nanoadsorbents, such as chitosan-functionalized iron oxide nanoparticles for the removal of Acid Green 25, represents another avenue in sustainable materials designed for environmental cleanup. nih.gov

Future Research Directions and Emerging Trends in Acid Green a Studies

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the study of dyes like Acid Green A. These computational tools offer the ability to process vast datasets efficiently, enabling rapid and reliable predictions of dye properties and process outcomes, which can significantly reduce the time and cost associated with experimental work. mdpi.com

Research in the broader field of dye chemistry demonstrates a clear trend toward using ML models to forecast key performance and environmental parameters. aip.orgrsc.org For a compound like this compound, this approach can be used to predict its photophysical properties, such as absorption and emission wavelengths, which are crucial for its application in areas like laser technologies and photonic materials. aip.orgchemrxiv.org ML algorithms, including Artificial Neural Networks (ANNs), Random Forests (RF), and Gradient Boosted Trees (GBT), are being successfully applied to predict outcomes in textile dyeing processes, such as identifying factors that lead to non-conformities like stains or uneven coloration. scitepress.org This predictive capability allows for preemptive adjustments, enhancing efficiency and product quality. scitepress.org

Furthermore, AI and ML are critical in environmental applications for predicting the fate and impact of dyes. Models can be developed to forecast the efficiency of dye removal from wastewater through adsorption processes. nih.gov By analyzing factors such as the adsorbent's properties, pH, and initial dye concentration, these models can predict adsorption capacities and help in designing optimized remediation systems. mdpi.comresearchgate.net For instance, ANNs have been used to model the complex, nonlinear relationships between various factors influencing the adsorption process, aiding in the selection of the most effective adsorbent materials. mdpi.com The development of robust predictive models for the degradation and adsorption of dyes is a key step toward more eco-friendly industrial processes. rsc.orgresearchgate.net

Table 1: Application of Machine Learning Models in Dye-Related Predictive Studies

| ML Model Type | Predicted Parameter / Application | Context / Finding | Reference |

|---|---|---|---|

| Artificial Neural Networks (ANN) | Dye removal efficiency and Gibbs free energy in adsorption processes. | Achieved high prediction accuracy (R² of 0.999) for the adsorption of anionic dyes. | nih.gov |

| Random Forest (RF) & Gradient Boosted Trees (GBT) | Non-conformities in textile dyeing (e.g., stains, fading). | Identified key factors influencing dyeing defects, enabling preemptive process adjustments. | scitepress.org |

| Convolutional Neural Networks (CNN) | Dye loading in bioplastics. | Used image analysis to predict dye uptake percentages in sustainable materials. | youtube.com |

| Gradient Boosting Regressor (GBR) | Dye adsorption capacity of hydrochar. | Exhibited superior performance in predicting dye adsorption based on experimental conditions and material properties. | researchgate.net |

| Various Single & Hybrid Models | Photophysical properties (absorption/emission wavelengths, quantum yields). | Developed models to predict properties for over 3,000 organic dyes, offering an alternative to computationally expensive TD-DFT methods. | aip.orgchemrxiv.org |

Sustainable Development and Green Chemistry Principles in this compound Research Trajectories

Future research on this compound is increasingly guided by the principles of sustainable development and green chemistry. This paradigm shift focuses on designing chemical products and processes that minimize the use and generation of hazardous substances, conserve resources, and are inherently safer for human health and the environment. rsc.orgzenodo.orgmdpi.com

A primary focus is the development of greener synthesis routes. For triphenylmethane (B1682552) dyes, this involves exploring alternatives to traditional reagents and processes. zenodo.org Research is trending towards the use of renewable feedstocks, such as glucose, as starting materials, and employing biocatalysts or genetically modified microorganisms to drive reactions under milder conditions. ijarsct.co.inmdpi.com The goal is to create production methods that have fewer steps and higher atom economy, ensuring that a maximal amount of the raw materials is incorporated into the final product, thereby minimizing waste. rsc.org The use of safer, less hazardous solvents and the development of more efficient catalysts are also central to this effort. rsc.orgmdpi.com

Beyond synthesis, green chemistry principles are being applied to the entire lifecycle of dyes. This includes developing applications that are more sustainable, such as creating biodegradable materials that incorporate dyes. solubilityofthings.com A significant area of research is the remediation of dye-contaminated wastewater using green technologies. researchgate.net This involves the green synthesis of nanoparticles, using plant extracts as reducing agents, to create adsorbents for removing triphenylmethane dyes from effluents. capes.gov.br

The overarching aim is to embed sustainability into the chemical industry, viewing green chemistry as a fundamental tool for preventing pollution at the source rather than treating it after it has been created. rsc.orgamazonaws.com This approach not only addresses environmental concerns but also offers economic benefits through increased efficiency and reduced consumption of energy and raw materials. rsc.org

Table 2: Green Chemistry Principles and Their Application in Dye Research

| Green Chemistry Principle | Application in Dye-Related Research | Example / Future Direction | Reference |

|---|---|---|---|

| Waste Prevention | Designing syntheses to produce minimal waste. | Focus on improving atom economy in dye synthesis to reduce byproducts. | rsc.orgzenodo.org |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | Developing synthetic pathways for triphenylmethane dyes with fewer steps and higher efficiency. | rsc.org |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity. | Replacing toxic methylating agents like methyl halides with greener alternatives. | zenodo.org |

| Use of Renewable Feedstocks | Using raw materials that are renewable rather than depleting. | Investigating the use of glucose or other biomass-derived materials as precursors for dye synthesis. | zenodo.orgijarsct.co.inmdpi.com |

| Catalysis | Using catalytic reagents in small amounts that can be recycled. | Research into multi-functional acid-base catalysts and nanocatalysts for more efficient chemical processes. | solubilityofthings.com |

| Design for Degradation | Designing chemical products to break down into innocuous substances after use. | Developing dyes that are inherently more biodegradable to reduce their environmental persistence. | rsc.org |

Interdisciplinary Approaches in this compound Environmental and Material Sciences

Addressing the complex challenges associated with dyes like this compound requires an interdisciplinary approach that integrates expertise from various fields, including chemistry, environmental science, material science, engineering, and even public policy. vardhaman.orgacs.orgfu-berlin.de This collaborative effort is essential for understanding the full lifecycle of the dye, from its synthesis and application to its ultimate environmental fate and impact.